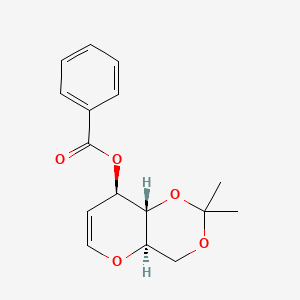

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a chemical compound with the molecular formula C16H18O5 and a molecular weight of 290.31 g/mol . It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of benzoyl and isopropylidene protective groups. This compound is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal typically involves the protection of D-glucal with benzoyl and isopropylidene groups. One common synthetic route includes the following steps:

Protection of the hydroxyl groups: D-glucal is treated with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-protected intermediate.

Formation of the isopropylidene acetal: The intermediate is then reacted with acetone and an acid catalyst, such as p-toluenesulfonic acid, to form the isopropylidene-protected product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a specialized organic compound belonging to the class of glucosides. It is derived from D-glucose through specific chemical modifications that introduce benzoyl and isopropylidene groups. The presence of benzoyl and isopropylidene groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Chemical Properties

this compound has a molecular formula of C16H18O5, indicating that the compound consists of 16 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . Key structural features include benzoyl and isopropylidene groups.

Synthesis

this compound can be synthesized from D-glucose through various chemical reactions involving protection and acylation steps. Typical solvents used include dichloromethane or acetonitrile, and the reactions are often conducted under an inert atmosphere to prevent moisture interference.

Applications in Scientific Research

this compound has several applications in scientific research:

- Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals, carbohydrates, and other natural products.

- Medicinal Chemistry: Due to its structural similarity to biologically active carbohydrates, it is used in the design and synthesis of potential drug candidates.

- Material Science: It can be used as a component in the synthesis of novel materials with specific properties.

Reactions

this compound can undergo several important chemical reactions:

- Glycosylation: Reacts with alcohols or carbohydrates to form glycosides, which are essential in biochemistry and glycobiology .

- Hydrolysis: Under acidic or basic conditions, the benzoyl and isopropylidene groups can be removed, regenerating the corresponding glucose derivative .

- Reduction: Can be reduced to form saturated or partially saturated compounds, depending on the reducing agent used .

Mécanisme D'action

The mechanism of action of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal involves its reactivity towards various chemical reagents. The benzoyl and isopropylidene groups act as protective groups, allowing selective reactions at specific sites on the molecule. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparaison Avec Des Composés Similaires

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal can be compared with other similar compounds, such as:

4,6-O-Isopropylidene-D-glucal: Lacks the benzoyl group, making it less reactive in certain substitution reactions.

3-O-Benzoyl-D-glucal: Does not have the isopropylidene group, affecting its stability and reactivity.

The uniqueness of this compound lies in its dual protective groups, which provide a balance between reactivity and selectivity in various chemical reactions.

Activité Biologique

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal is a glycal derivative that has garnered attention for its potential biological activities. Glycals are important intermediates in carbohydrate chemistry and possess various biological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C14H16O5

- Molecular Weight : 264.28 g/mol

- Melting Point : Approximately 44.2 °C

- Solubility : Soluble in organic solvents

Glycals like this compound exhibit biological activity primarily through their interactions with various biological pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Glycals can inhibit glycosyltransferases, enzymes crucial for glycoprotein synthesis.

- Antimicrobial Activity : Some studies suggest that derivatives of glycals can exhibit antibacterial properties by disrupting bacterial cell walls or inhibiting growth.

- Antitumor Effects : Preliminary studies indicate potential antitumor activity through apoptosis induction in cancer cells.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The findings are summarized below:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Caspase activation |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various glycal derivatives, including this compound. Results showed a significant reduction in bacterial growth compared to controls, indicating strong potential for therapeutic applications in infectious diseases . -

Antitumor Research :

In a recent investigation detailed in Cancer Research, the compound was tested against multiple cancer cell lines. The results indicated that treatment with this glycal led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in HeLa cells .

Propriétés

IUPAC Name |

[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJUQJHMUFUJI-MCIONIFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.